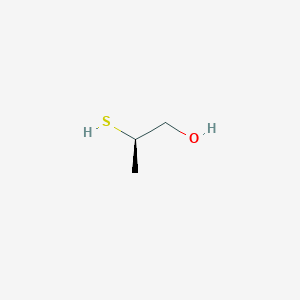
(2R)-2-sulfanylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-sulfanylpropan-1-ol is an organic compound with the molecular formula C3H8OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a three-carbon chain. The (2R) configuration indicates the specific spatial arrangement of these groups around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the reduction of the carboxylic acid group to a hydroxyl group while retaining the thiol group. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-sulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Propane (C3H8).
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
(2R)-2-sulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reducing agent in biochemical assays and protein studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (2R)-2-sulfanylpropan-1-ol primarily involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, thereby reducing other molecules and forming disulfide bonds. This property is particularly useful in biochemical applications where it can modulate the redox state of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-mercaptopropan-1-ol: The enantiomer of (2R)-2-sulfanylpropan-1-ol, differing only in the spatial arrangement of the groups around the chiral center.
2-mercaptoethanol: A similar compound with a shorter carbon chain, lacking the chiral center.
3-mercaptopropan-1-ol: A structural isomer with the thiol group on the third carbon instead of the second.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its dual functional groups (thiol and hydroxyl) also provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C3H8OS |
|---|---|
Molecular Weight |
92.16 g/mol |
IUPAC Name |
(2R)-2-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 |
InChI Key |
QNNVICQPXUUBSN-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CO)S |
Canonical SMILES |
CC(CO)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


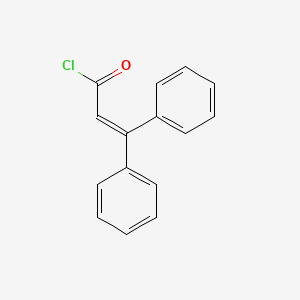
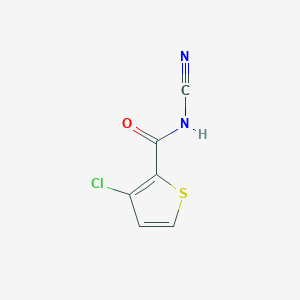
![2-[2-(Morpholin-4-yl)ethyl]-2H-indazol-5-amine](/img/structure/B8299365.png)
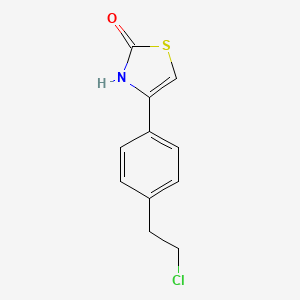
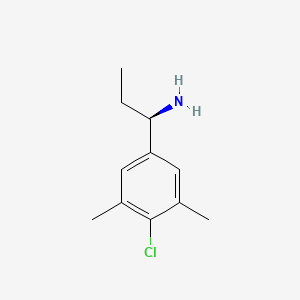

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime](/img/structure/B8299394.png)
![10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8299396.png)
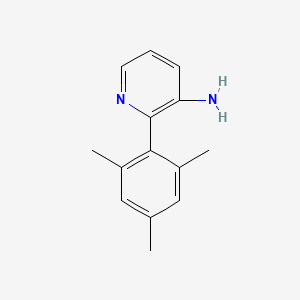
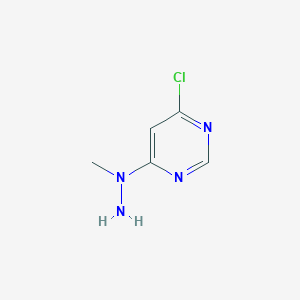

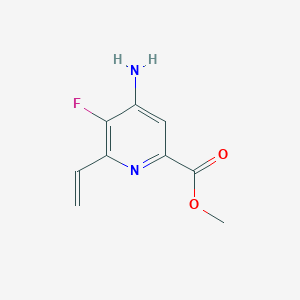
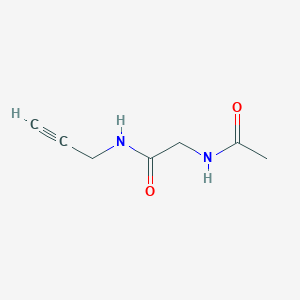
![2-Methyl-2-[(quinolin-4-ylmethyl)-amino]-propionic acid methyl ester](/img/structure/B8299448.png)
